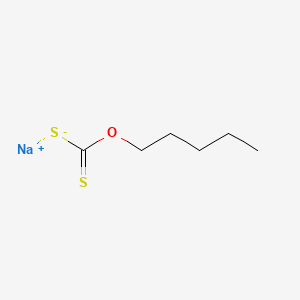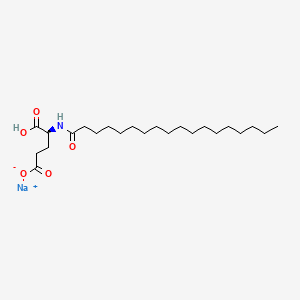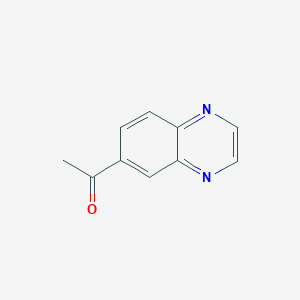
1-(Quinoxalin-6-yl)ethanone
概要
説明
“1-(Quinoxalin-6-yl)ethanone” is a chemical compound with the molecular formula C10H8N2O. It has a molecular weight of 172.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(Quinoxalin-6-yl)ethanone” is 1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 . This indicates the presence of a quinoxaline ring attached to an ethanone group.Physical And Chemical Properties Analysis
“1-(Quinoxalin-6-yl)ethanone” is a solid at room temperature . It has a molecular weight of 172.183 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 318.9±22.0 °C at 760 mmHg . The melting point is reported to be between 106-108°C .科学的研究の応用
-
Antimicrobial Activity : Quinoxaline derivatives have been studied for their potential as antimicrobials . The methods of application typically involve in vitro testing against various bacterial and fungal strains. The outcomes of these studies often include measurements of the minimum inhibitory concentration (MIC) of the compound.
-
Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities . These compounds are typically tested in vitro against specific amoebic species or cancer cell lines. The outcomes can include measurements of cell viability or growth inhibition.
-
Hypoglycemic, Anti-Glaucoma Activity : Quinoxaline derivatives have also been studied for their potential hypoglycemic and anti-glaucoma activities . These studies often involve in vivo testing in animal models, with outcomes including measurements of blood glucose levels or intraocular pressure.
-
Antiviral Activity : Some quinoxaline derivatives have demonstrated antiviral activity . These compounds are typically tested in vitro against specific viral strains. The outcomes of these studies can include measurements of viral replication or infectivity.
-
Cytotoxic with Anticancer, Antitumor Activity : Quinoxaline derivatives have been studied for their potential cytotoxic effects and their potential as anticancer and antitumor agents . These studies often involve in vitro testing against various cancer cell lines, with outcomes including measurements of cell viability or apoptosis.
-
Anti-Inflammatory and Analgesic Activity : Some quinoxaline derivatives have shown anti-inflammatory and analgesic activities . These compounds are typically tested in vivo in animal models, with outcomes including measurements of pain response or inflammation markers.
-
Antithrombotic Activity : Some quinoxaline derivatives have shown antithrombotic activities . These compounds are typically tested in vivo in animal models, with outcomes including measurements of blood clotting times or platelet aggregation.
-
Anti-HIV Agents : Quinoxaline derivatives have been studied for their potential as anti-HIV agents . These studies often involve in vitro testing against the HIV virus, with outcomes including measurements of viral replication or infectivity.
-
Organic Solar Cells : Quinoxaline-based compounds have been used in the development of organic solar cells . These studies often involve the synthesis of quinoxaline-based polymers and testing their photovoltaic properties in solar cell devices.
As for “1-(Quinoxalin-6-yl)ethanone” specifically, I was unable to find more detailed applications. It’s possible that this compound is still under research or not widely used yet .
-
Antibacterial and Antifungal Activity : Quinoxaline derivatives have been studied for their potential as bacteriocides and insecticides . They have shown antibacterial and antifungal activities.
-
Antitubercular Activity : Some quinoxaline derivatives have demonstrated antitubercular activities .
-
Analgesic and Anti-Inflammatory Activity : Quinoxaline derivatives have been studied for their analgesic and anti-inflammatory activities.
-
Biocatalysis in Chemotherapeutic Synthesis : Quinoxaline derivatives have been used in the synthesis of potential chemotherapeutic agents via biocatalysis .
-
Industrial and Synthetic Organic Chemistry : Quinoxaline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
As for “1-(Quinoxalin-6-yl)ethanone” specifically, I was unable to find more detailed applications. It’s possible that this compound is still under research or not widely used yet .
Safety And Hazards
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
1-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJNWCSVQXNMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627142 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-6-yl)ethanone | |
CAS RN |
83570-42-7 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
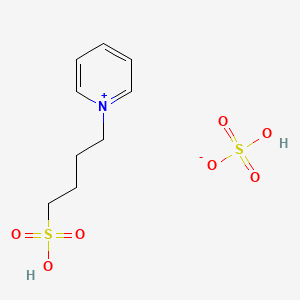
![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
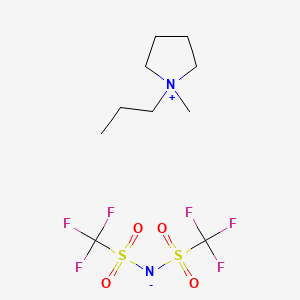
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
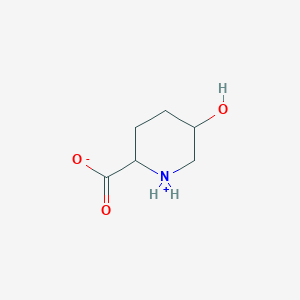
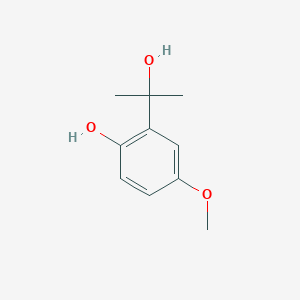
![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)
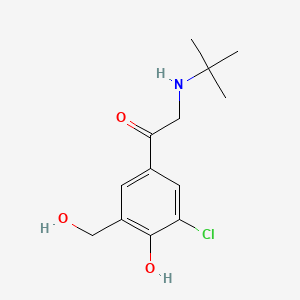
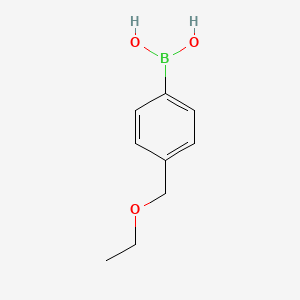
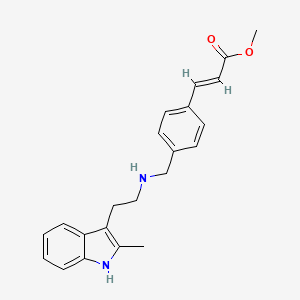
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
